2-Bromo-1-methylsulfanyl-4-nitrobenzene 2-Bromo-1-methylsulfanyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 20735-01-7
VCID: VC5956516
InChI: InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
SMILES: CSC1=C(C=C(C=C1)[N+](=O)[O-])Br
Molecular Formula: C7H6BrNO2S
Molecular Weight: 248.09

2-Bromo-1-methylsulfanyl-4-nitrobenzene

CAS No.: 20735-01-7

Cat. No.: VC5956516

Molecular Formula: C7H6BrNO2S

Molecular Weight: 248.09

* For research use only. Not for human or veterinary use.

2-Bromo-1-methylsulfanyl-4-nitrobenzene - 20735-01-7

Specification

CAS No. 20735-01-7
Molecular Formula C7H6BrNO2S
Molecular Weight 248.09
IUPAC Name 2-bromo-1-methylsulfanyl-4-nitrobenzene
Standard InChI InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Standard InChI Key PEIKFCQVYMNYBA-UHFFFAOYSA-N
SMILES CSC1=C(C=C(C=C1)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 2-bromo-1-(methylsulfanyl)-4-nitrobenzene under IUPAC guidelines. Alternative designations include 3-bromo-4-(methylthio)nitrobenzene and benzene, 2-bromo-1-(methylthio)-4-nitro- . These synonyms reflect variations in substituent positioning and nomenclature conventions.

Molecular Structure

The molecule consists of a benzene ring substituted at the 1-, 2-, and 4-positions with methylsulfanyl (SMe-SMe), bromine (Br-Br), and nitro (NO2-NO_2) groups, respectively (Figure 1). This arrangement creates a planar structure with significant electronic effects due to the electron-withdrawing nitro group and the moderately electron-donating methylsulfanyl group .

Table 1: Fundamental Properties of 2-Bromo-1-methylsulfanyl-4-nitrobenzene

PropertyValueSource
Molecular FormulaC7H6BrNO2SC_7H_6BrNO_2S
Molecular Weight248.097 g/mol
Density1.7±0.1g/cm31.7 \pm 0.1 \, \text{g/cm}^3
Boiling Point316.8±32.0C316.8 \pm 32.0^\circ \text{C}
Flash Point145.4±25.1C145.4 \pm 25.1^\circ \text{C}
Vapor Pressure0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg} at 25C25^\circ \text{C}

Physicochemical Properties

Thermal Stability

The compound decomposes at elevated temperatures, with a boiling point of 316.8C316.8^\circ \text{C} at standard atmospheric pressure . The presence of the nitro group contributes to thermal instability, a common trait in nitroaromatics due to potential exothermic decomposition pathways.

Solubility and Partitioning

While explicit solubility data are unavailable, the calculated partition coefficient (logP=3.43\log P = 3.43) suggests moderate lipophilicity . This property implies preferential solubility in organic solvents like dichloromethane or ethyl acetate over aqueous media. The polar nitro and methylsulfanyl groups create a balance between hydrophobic and hydrophilic interactions.

Synthesis Pathways

Direct Functionalization Strategies

While no explicit synthesis is detailed for 2-bromo-1-methylsulfanyl-4-nitrobenzene, analogous methods from related compounds suggest plausible routes. For example, 2-bromo-4-nitrobenzaldehyde synthesis involves chromium(VI) oxide oxidation of 2-bromo-4-nitrotoluene in acetic acid . Adapting this approach, thioether formation via nucleophilic aromatic substitution could introduce the methylsulfanyl group.

Challenges in Synthesis

Comparative Analysis with Structural Analogues

Table 2: Comparison with Brominated Nitroaromatics

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
2-Bromo-1-methylsulfanyl-4-nitrobenzene248.097316.81.7
2-Bromo-1-ethyl-4-nitrobenzene230.059293.31.5
4-Bromo-2-methyl-1-nitrobenzene216.032265.41.6
2-Bromo-1-iodo-4-nitrobenzene327.900N/AN/A

Key observations:

  • Methylsulfanyl substitution increases molecular weight compared to ethyl or methyl analogues .

  • Higher boiling points correlate with increased polarity from the SMe-SMe group .

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